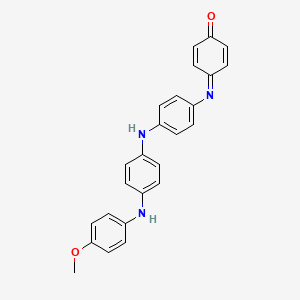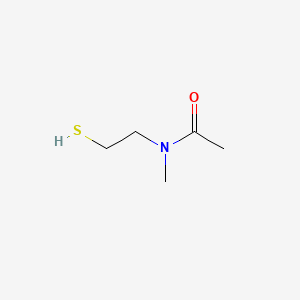
N-methyl-N-(2-sulfanylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-sulfanylethyl)acetamide is an organic compound with the molecular formula C5H11NOS It is characterized by the presence of a sulfanylethyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-sulfanylethyl)acetamide typically involves the reaction of N-methylacetamide with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(2-sulfanylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-sulfanylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of N-methyl-N-(2-sulfanylethyl)acetamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylacetamide: Lacks the sulfanylethyl group, making it less reactive in certain nucleophilic substitution reactions.
N-(2-mercaptoethyl)acetamide: Similar structure but without the methyl group, affecting its solubility and reactivity.
N-acetylcysteamine: Contains a similar sulfanylethyl group but with different functional groups, leading to distinct chemical properties
Uniqueness
N-methyl-N-(2-sulfanylethyl)acetamide is unique due to the presence of both a methyl group and a sulfanylethyl group, which confer specific reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
63950-94-7 |
|---|---|
Molekularformel |
C5H11NOS |
Molekulargewicht |
133.21 g/mol |
IUPAC-Name |
N-methyl-N-(2-sulfanylethyl)acetamide |
InChI |
InChI=1S/C5H11NOS/c1-5(7)6(2)3-4-8/h8H,3-4H2,1-2H3 |
InChI-Schlüssel |
LDAUOBUOYLAKLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)


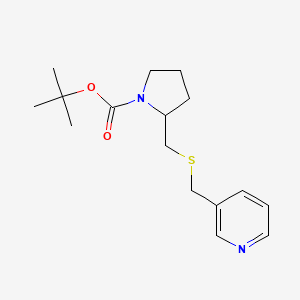

![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
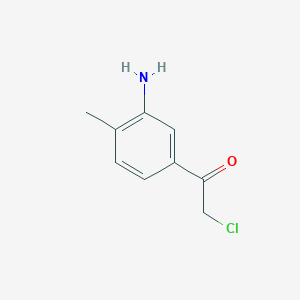

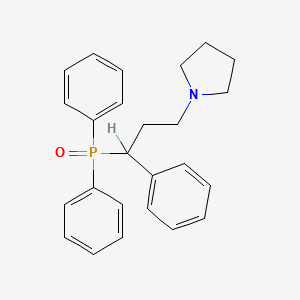
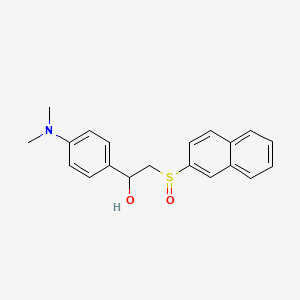
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
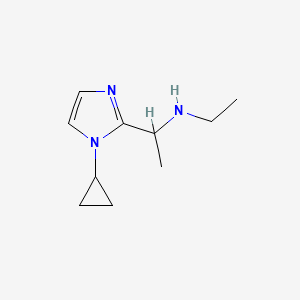
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
